![molecular formula C13H11NO4S2 B214999 (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B214999.png)
(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases. Moreover, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics.
Advantages and Limitations for Lab Experiments
The advantages of using (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid in lab experiments include its potent anti-inflammatory, antioxidant, and antimicrobial properties, as well as its ability to induce apoptosis in cancer cells. However, its limitations include its complex synthesis method and limited availability.
Future Directions
The future directions for the research on (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid include further investigation of its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, the development of more efficient and cost-effective synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid is a promising chemical compound with potent anti-inflammatory, antioxidant, and antimicrobial properties, as well as the ability to induce apoptosis in cancer cells. The synthesis method of this compound is complex, and its availability is limited. However, further research on its mechanism of action and potential therapeutic applications may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid is a complex process that involves several steps. The starting material is 4-hydroxybenzoic acid, which is subjected to esterification with 4-hydroxybenzyl alcohol. The resulting product is then reacted with 2-mercapto-5-oxo-1,3-thiazole to form the desired compound.
Scientific Research Applications
(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Moreover, it has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
Product Name |
(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid |
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Molecular Formula |
C13H11NO4S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[4-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H11NO4S2/c1-19-13-14-10(12(17)20-13)6-8-2-4-9(5-3-8)18-7-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
InChI Key |
HXPJYROAKPSDQS-POHAHGRESA-N |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)S1 |
SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
Origin of Product |
United States |
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